Product packaging for Acetylcarnosine(Cat. No.:)

Acetylcarnosine

Cat. No.: B7976699
M. Wt: 268.27 g/mol
InChI Key: BKAYIFDRRZZKNF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcarnosine, also known as N-Acetylcarnosine or NAC, is a naturally occurring histidine-containing dipeptide that is chemically related to carnosine . The acetylated form is significantly more resistant to degradation by carnosinase enzymes, enhancing its stability for research applications . A primary focus of scientific investigation is its potential as a prodrug of L-carnosine for ophthalmic research. Studies suggest that when applied topically, N-Acetylcarnosine can penetrate the cornea and be metabolized into L-carnosine within the aqueous humor, delivering the active compound to the eye lens . Researchers are exploring its mechanisms of action, which are believed to include potent antioxidant activity and anti-glycation effects . These properties are studied in the context of protecting cellular structures against oxidative stress and preventing protein cross-linking, particularly in the lens of the eye . It has been utilized in research models for age-related ocular conditions . This product is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O4 B7976699 Acetylcarnosine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAYIFDRRZZKNF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC(=O)N[C@H](CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylcarnosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56353-15-2
Record name Acetylcarnosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Investigations of N Acetylcarnosine S Biological Actions

Biotransformation and Enzymatic Stability

N-Acetylcarnosine functions significantly through its metabolic fate in biological systems, particularly its conversion to L-carnosine and its resistance to enzymatic degradation.

Acetylation as a Modulator of Dipeptide Stability

The presence of the acetyl group on the N-terminus of carnosine in N-acetylcarnosine is a key structural modification that influences its stability. This acetylation renders NAC more resistant to hydrolysis compared to its parent compound, carnosine. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ai This enhanced stability is particularly relevant in environments where carnosinase enzymes are active. wikipedia.org

Hydrolytic Conversion to L-Carnosine in Biological Milieux

A primary mechanism by which N-acetylcarnosine exerts its biological effects is through its hydrolytic conversion to L-carnosine within biological tissues and fluids. google.comnih.govgoogle.comnih.govcustommedicine.com.auresearchgate.netharvard.edugoogle.com Studies have shown that following administration, NAC can be deacetylated, releasing free carnosine. xn--80aabqbqbnift4db.xn--p1ai This biotransformation has been observed in various contexts, including ocular tissues after topical administration. google.comnih.govgoogle.comresearchgate.netgoogle.com For instance, topical administration of 1% N-acetylcarnosine to the eye has been shown to result in the formation and accumulation of L-carnosine in the aqueous humor within 15-30 minutes. google.comnih.govgoogle.com This conversion is considered crucial for the observed biological activities attributed to NAC, as L-carnosine is the molecule that then primarily exerts antioxidant and other protective effects. google.comnih.govnih.govcustommedicine.com.au

Differential Susceptibility to Carnosinase Activity

A significant advantage of N-acetylcarnosine over L-carnosine is its differential susceptibility to carnosinase enzymes. Carnosinase is an enzyme that rapidly hydrolyzes carnosine into its constituent amino acids, beta-alanine (B559535) and histidine, thereby limiting its bioavailability and duration of action. wikipedia.orggoogle.comwisechoicemedicine.comresearchgate.netresearchgate.netkoreascience.kr N-Acetylcarnosine, due to its acetyl group, is significantly more resistant to degradation by carnosinase, including human serum carnosinase. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ainih.govnih.govwisechoicemedicine.comkoreascience.kr This resistance allows NAC to persist longer in biological environments and effectively act as a prodrug, facilitating the sustained release of L-carnosine. nih.govwisechoicemedicine.com The negligible rate of hydrolysis of N-acetylcarnosine by carnosine peptidase compared to carnosine highlights its improved stability in vivo. koreascience.kr

Antioxidant Modalities

N-Acetylcarnosine and its bioactive product, L-carnosine, demonstrate significant antioxidant properties through various mechanisms, including direct radical scavenging and aldehyde trapping.

Direct Reactive Oxygen Species (ROS) Scavenging

L-Carnosine, released from N-acetylcarnosine, functions as a universal scavenger of reactive oxygen species (ROS) in both aqueous and lipid environments. nih.govgoogle.comresearchgate.netnih.govnih.gov This scavenging activity is crucial in preventing ROS-induced damage to biomolecules. researchgate.netnih.govnih.gov While the in vitro antioxidant activity of N-acetylcarnosine itself may be lower than that of carnosine, its biotransformation in vivo ensures that carnosine is available to exert its potent antioxidant effects. google.comgoogle.com The protective effects against oxidative stress have been linked to the ability of carnosine derivatives, including NAC, to act as antioxidants with properties such as hydroxyl radical, singlet oxygen scavenging, and lipid peroxidase activity. nih.govnih.govresearchgate.net This scavenging ability contributes to the protection of cellular structures, including biological membranes, from oxidative damage. nih.govnih.govcustommedicine.com.auwisechoicemedicine.comspandidos-publications.com

Aldehyde Trapping and Detoxification

Beyond direct ROS scavenging, N-acetylcarnosine, through its conversion to carnosine, plays a vital role in trapping and detoxifying reactive aldehydes. nih.govgoogle.comcustommedicine.com.auresearchgate.netnih.govscirp.orgresearchgate.netnih.govdovepress.comnih.govnih.gov These aldehydes are toxic byproducts of lipid peroxidation and oxidative stress. scirp.orgresearchgate.netnih.gov Carnosine has been shown to act as a natural scavenger of dangerous reactive aldehydes, including alpha,beta-unsaturated aldehydes, which are considered second messengers of oxidative stress. scirp.orgresearchgate.netnih.gov By reacting with these aldehydes, carnosine helps to prevent the formation of protein-protein and DNA-protein cross-linking, which are implicated in various pathological conditions. researchgate.net This aldehyde trapping mechanism is a significant aspect of the protective effects associated with N-acetylcarnosine and its bioactive form, L-carnosine. custommedicine.com.aunih.gov

Interplay with Endogenous Antioxidant Systems and Enzymes

N-Acetylcarnosine, through its metabolic product carnosine, demonstrates an interplay with endogenous antioxidant systems and enzymes. Carnosine has been shown to enhance the activity of certain antioxidant enzymes, such as superoxide (B77818) dismutase (SOD). nih.govmdpi.comtandfonline.com Studies have indicated that carnosine can prevent the free-radical-induced inactivation of antioxidant enzymes in tissues like the crystalline lens. nih.govdovepress.com This suggests that NAC, by providing carnosine, can contribute to strengthening the organism's natural defense against oxidative stress. mdpi.comnih.gov Research on aged rats showed that carnosine supplementation significantly increased the activity of antioxidative enzymes and decreased oxidative stress markers. mdpi.com

Inhibition of Lipid Peroxidation Processes

N-Acetylcarnosine and its derivative carnosine are recognized for their ability to inhibit lipid peroxidation, a key process in oxidative damage to cell membranes. wikipedia.orgnih.govcenmed.comscirp.org They act as scavengers of lipid peroxides and reactive aldehydes that are generated during lipid peroxidation. nih.govtandfonline.comdovepress.comscirp.org Carnosine can inhibit lipid peroxidation catalysts, scavenge free radicals like hydroxyl (OH·) and lipid peroxyl (RO2·) radicals, and donate hydrogen ions. nih.gov Furthermore, carnosine can catabolize lipid hydroperoxides into their corresponding alcohols. nih.gov The ability of carnosine to react directly with reactive aldehydes such as malondialdehyde (MDA) and hydroxynonenal (HNE) has also been demonstrated, preventing their detrimental effects, including protein cross-linking. nih.govresearchgate.netelifesciences.org This protective effect against lipid peroxidation contributes to maintaining the integrity and function of biological membranes. nih.gov

Here is a table summarizing some aspects of Acetylcarnosine's antioxidant mechanisms:

MechanismDescriptionRelated Compounds
Interplay with Antioxidant EnzymesEnhances activity and prevents inactivation of enzymes like SOD.Carnosine
Scavenging of Free RadicalsNeutralizes species like OH· and RO2·.Carnosine
Inhibition of Lipid Peroxidation CatalystsInterferes with agents that initiate lipid peroxidation.Carnosine
Catabolism of Lipid HydroperoxidesBreaks down harmful lipid peroxidation products.Carnosine
Scavenging of Reactive AldehydesBinds to aldehydes like MDA and HNE, preventing protein damage.Carnosine

Anti-Glycation Pathways

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end-products (AGEs). researchgate.netacs.orgmdpi.com This process is implicated in aging and various diseases. researchgate.netresearchgate.net N-Acetylcarnosine and carnosine exhibit significant anti-glycation properties through several mechanisms. spandidos-publications.comontosight.ainih.gov

Competitive Inhibition of Protein Glycosylation

Carnosine, released from NAC, can act as a competitive inhibitor of protein glycosylation. wikipedia.orgnih.gov It competes with proteins for binding to glycating agents, such as reducing sugars. dovepress.comtandfonline.com By reacting with these sugars itself, carnosine effectively reduces their availability to modify proteins, thereby protecting proteins from initial glycosylation. nih.govdovepress.com

Transglycation Mechanisms

Carnosine also utilizes transglycation mechanisms to mitigate the effects of glycation. wikipedia.orgtandfonline.com This involves carnosine reacting with already glycated proteins or intermediate glycation products. naturalmedicinejournal.comresearchgate.net Through transglycation, carnosine can effectively "de-link" or reverse the early stages of glycation, preventing the cascade of reactions that lead to stable AGE formation. naturalmedicinejournal.comnih.gov This "sacrificial transglycation" allows carnosine to become glycated instead of the target protein. naturalmedicinejournal.com

Mitigation of Advanced Glycation End-product (AGE) Formation

The combined effects of competitive inhibition and transglycation contribute to the significant mitigation of Advanced Glycation End-product (AGE) formation by carnosine and, consequently, by NAC. wikipedia.orgnaturalmedicinejournal.comnih.govresearchgate.netontosight.aiwikipedia.orgguidetopharmacology.orgconsensus.app By intercepting glycating agents and interacting with early glycation products, carnosine prevents the downstream reactions that result in the irreversible formation and accumulation of AGEs. nih.govjppres.com Research has shown that carnosine can dramatically inhibit AGE formation. nih.gov Preventing AGE accumulation is considered a crucial mechanism by which NAC and carnosine exert their protective effects against age-related changes and certain disease pathologies. nih.govresearchgate.net

Here is a table outlining this compound's anti-glycation mechanisms:

MechanismDescriptionRelated Compounds
Competitive Inhibition of GlycosylationCompetes with proteins for binding to glycating agents.Carnosine
TransglycationReacts with glycated proteins or intermediates to reverse early glycation.Carnosine
Mitigation of AGE FormationPrevents the formation and accumulation of irreversible AGEs.Carnosine

Molecular Chaperoning and Protein Homeostasis

Beyond its antioxidant and anti-glycation activities, N-Acetylcarnosine and carnosine have been suggested to possess molecular chaperoning properties, contributing to the maintenance of protein homeostasis. dovepress.comresearchgate.netnih.gov Molecular chaperones are proteins that assist in the proper folding, assembly, and degradation of other proteins, preventing the formation of misfolded or aggregated proteins. researchgate.netresearchgate.net Protein aggregation is a key factor in the pathogenesis of several age-related diseases, including cataracts. researchgate.netingentaconnect.com

Studies suggest that carnosine and NAC can act as "mini-chaperones" or enhance the activity of endogenous chaperone systems, such as alpha-crystallin in the lens. dovepress.comnih.govresearchgate.netingentaconnect.comasianresassoc.org They may help prevent the aggregation of proteins or even disaggregate pre-formed protein aggregates. naturalmedicinejournal.comdovepress.comingentaconnect.com Research has demonstrated that NAC and carnosine can suppress the aggregation of lens crystallins induced by various factors, including UV irradiation and glycation. naturalmedicinejournal.comingentaconnect.com This chaperone-like activity is thought to be crucial for maintaining protein function and cellular health, particularly under conditions of stress that can lead to protein damage and aggregation. researchgate.netresearchgate.net

Modulation of Protein Aggregation

Protein aggregation is a significant factor in the pathogenesis of various age-related diseases, including the opacification of the eye lens characteristic of cataracts nih.govunivr.it. In the lens, the highly concentrated and precisely arranged crystallin proteins maintain transparency univr.itmdpi.com. Damage to these proteins, often induced by oxidative stress or glycation, can lead to unfolding and subsequent aggregation, disrupting the structural integrity of the lens and causing light scattering nih.govunivr.it.

Research suggests that carnosine, released from NAC, may play a role in modulating protein aggregation. One proposed mechanism involves carnosine's ability to compete with proteins for glycating agents, thereby preventing the formation of advanced glycosylation end-products (AGEs) that contribute to protein cross-linking and aggregation ontosight.ainih.govnih.govnih.gov. Studies have indicated that carnosine can inhibit the non-enzymatic glycosylation of proteins and may even help to reverse the formation of AGEs nih.govresearchgate.net.

Furthermore, carnosine has been suggested to possess chaperone-like activity, aiding in the disaggregation of modified or unfolded proteins nih.gov. An in vitro study investigating the effect of histidine-containing dipeptides on UV-induced βL-crystallin aggregation demonstrated that N-acetylcarnosine and anserine (B1665513) significantly suppressed aggregation, while carnosine alone did not show this effect in that specific model researchgate.net. This suggests that NAC itself or its initial interactions might be important in certain contexts of aggregation inhibition. The study also found a positive correlation between the anti-aggregating activity of the compounds and their hydrophobicity researchgate.net. A decrease in the size of protein aggregates was detected in the presence of N-acetylcarnosine and anserine researchgate.net. The proposed mechanism for this observation is the formation of a protein-dipeptide complex that may prevent conformational changes leading to aggregation researchgate.net.

Protein glycation, which promotes aggregation, involves the reaction of carbohydrate oxidation products with proteins nih.gov. Glycation of lens α-crystallin occurs in vivo and may contribute to cataractogenesis nih.gov. Antiglycation compounds such as carnosine may be preventive, and interestingly, carnosine has been reported to reverse lens opacity in human trials nih.gov. The mechanism for this observation may involve carnosine's ability to disaggregate glycated protein nih.gov.

Influence on Lens Crystallin Structural Integrity

Lens crystallins, primarily α-, β-, and γ-crystallins, are the abundant structural proteins in the eye lens responsible for its transparency and refractive properties mdpi.com. The integrity and soluble state of these proteins are crucial for maintaining normal vision univr.itmdpi.com. Damage to crystallins, such as through oxidation, glycation, or truncation, can lead to conformational changes, unfolding, and subsequent aggregation, resulting in the loss of lens transparency and cataract formation nih.govunivr.itresearchgate.net.

Alpha-crystallin also functions as a molecular chaperone, binding to partially denatured proteins to prevent their aggregation and maintain solubility univr.itmdpi.comindianchemicalsociety.com. A decrease in the chaperone-like activity of α-crystallin is associated with various types and stages of cataract researchgate.net.

Carnosine, derived from NAC, is thought to influence lens crystallin structural integrity through several mechanisms. Its antioxidant properties can protect crystallins from oxidative damage, a key factor initiating unfolding and aggregation nih.govmorelife.orgnih.govnih.gov. By scavenging free radicals and reactive oxygen species (ROS), carnosine helps to preserve the native structure of lens proteins ontosight.ainih.govmorelife.org.

Furthermore, carnosine's anti-glycation activity helps to prevent the non-enzymatic modification of crystallins by sugars, which would otherwise lead to the formation of cross-links and aggregates nih.govnih.govnih.gov. The transglycation properties of carnosine allow it to compete for glycating agents, protecting lens crystallins against such modifications nih.gov.

Studies have also suggested that carnosine may influence proteasome activity in the lens, potentially aiding in the removal of damaged or aggregated proteins nih.gov. The chaperone-like activity attributed to carnosine may also directly contribute to disaggregating lens crystallins nih.gov.

While carnosine has demonstrated efficacy in various cataract models, its ability to penetrate the cornea can be limited mdpi.com. NAC, as a prodrug, is designed to enhance corneal penetration, delivering carnosine to the aqueous humor and subsequently to the lens tissue nih.govmorelife.orgnih.govdocsdrive.com.

Cellular Membrane Protection and Stabilization

Preservation of Membrane Phospholipid Integrity

Membrane phospholipids (B1166683) are primary targets of oxidative stress, leading to the formation of lipid hydroperoxides and other reactive aldehydes through lipid peroxidation nih.govmdpi.com. This process can disrupt the structure and function of cellular membranes nih.govmdpi.com.

Carnosine and its derivatives are described as potent scavengers of membrane lipid peroxidation products scirp.org. NAC is suggested to have potential as an in vivo universal antioxidant due to its ability to protect against oxidative stress in the lipid phase of biological cellular membranes, in addition to the aqueous environment, through its gradual turnover into L-carnosine morelife.orgnih.gov.

Studies have shown that carnosine can inhibit lipid peroxidation catalysts, scavenge free radicals like hydroxyl radicals (OH·) and lipid peroxyl radicals (RO2·), and donate hydrogen ions nih.gov. Beyond inhibiting the generation of lipid peroxyl radicals, carnosine can also catabolize lipid hydroperoxides to their corresponding alcohols in both aqueous and phospholipid systems nih.gov. Research using liposomes, which serve as a model of lipid membranes, has demonstrated the antioxidant activity of L-carnosine and N-acetylcarnosine against iron/ascorbate-induced lipid peroxidation nih.govresearchgate.net.

In vivo and ex vivo studies have indicated that carnosine, N-acetylcarnosine, and β-alanyl-L-histamine significantly prevented biological molecules, including membrane phospholipids, from lipid peroxide-induced damage aginganddisease.org. This protective effect on membrane phospholipids is considered a proposed mechanism of action for N-acetylcarnosine, particularly its anti-lipid peroxidation activity aginganddisease.org.

Data from studies have shown increased concentrations of lipid peroxidation products, such as diene conjugates and phospholipid hydroperoxides, in the aqueous humor of eyes with cataracts, correlating with the stage of clouding docsdrive.com. This highlights the relevance of lipid peroxidation in cataract development and the potential therapeutic role of compounds that can mitigate this damage docsdrive.com.

Mechanisms of Membrane-Associated Protective Effects

The protective effects of NAC and carnosine on cellular membranes are attributed to a combination of direct antioxidant activity and scavenging of reactive species. Carnosine's ability to scavenge aldehydes and reactive oxygen species (ROS) in both aqueous and lipid environments helps prevent ROS-induced damage to biomolecules, including membrane lipids nih.gov.

The lipophilic nature conferred by the acetyl group in NAC is thought to enhance its ability to pass through the lipid membranes of cells more easily than carnosine, potentially providing more ready access to the cell interior morelife.org. Once inside, NAC can be deacetylated to carnosine, which then exerts its protective effects morelife.org.

The prevention of lipid peroxidation by carnosine and NAC helps to maintain the structural integrity of lens fiber cell membranes nih.govdocsdrive.commdpi.com. Electron microscopy observations have shown that changes in the structure of lens fiber plasma membranes can occur even before the detection of protein aggregates, suggesting that deterioration of membrane ultrastructure precedes lens opacification docsdrive.com. This membrane damage may result in scattering particles that are larger than those caused by protein damage docsdrive.com. By protecting membrane phospholipids from oxidative damage, NAC and carnosine may help to preserve the normal structure and function of these critical cellular components, thereby contributing to the maintenance of lens transparency morelife.orgnih.govdocsdrive.commdpi.com.

The imidazole (B134444) ring within the structure of carnosine and NAC is believed to contribute to their antioxidant properties and ability to chelate metal ions, which can catalyze oxidative reactions morelife.orgnih.govfishersci.co.uk. This metal chelating activity can further protect membrane lipids from oxidative degradation morelife.org.

Cellular and Subcellular Effects of N Acetylcarnosine

Modulation of Cellular Oxidative Stress Responses

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of a cell's antioxidant defense systems to neutralize them. This imbalance can lead to damage to vital cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and the pathogenesis of various age-related conditions. N-Acetylcarnosine, primarily through its deacetylation to carnosine, demonstrates significant antioxidant capabilities at the cellular level.

Carnosine, the active form released from NAC, acts as a universal antioxidant and scavenger of various reactive species, including lipid hydroperoxides, aldehydes, and oxygen radicals. researchgate.netnih.gov It can interact directly with lipid peroxidation products, which are damaging byproducts of oxidative stress. researchgate.net This interaction is crucial in protecting biological membranes from oxidative damage. researchgate.net

Furthermore, carnosine can contribute to cellular defense mechanisms against oxidative stress by inhibiting amyloid-beta (Aβ) aggregation and scavenging reactive species. mdpi.com Studies in microglial cells have shown that carnosine can lower intracellular levels of nitric oxide (NO) and superoxide (B77818) anions (O₂⁻•), as well as decrease the expression of enzymes involved in their production, such as inducible nitric oxide synthase (iNOS) and NADPH oxidase (Nox). mdpi.com N-acetylcarnosine itself has also been shown to significantly attenuate LPS-induced nitric oxide synthesis and the expression of iNOS in microglial cells, demonstrating a more potent effect than carnosine in some instances. nih.gov

The protective effects of carnosine and, by extension, NAC, against oxidative stress are also linked to the modulation of endogenous antioxidant systems. Carnosine has been shown to up-regulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream product Heme oxygenase 1 (HO-1), both key components of the cellular antioxidant response pathway. mdpi.com Activation of the Nrf2 pathway enhances the cell's capacity to defend against detrimental redox modulations by increasing the expression of endogenous antioxidant enzymes. nih.gov

In the context of specific tissues, such as the ocular lens, oxidative stress is a major contributor to the development of age-related cataracts. researchgate.netspandidos-publications.com Oxidized proteins, lipid peroxidation products, and DNA damage increase in lens epithelial cells in response to oxidative stress. spandidos-publications.com N-acetylcarnosine has been shown to protect lens tissues and cells from oxidative stress, partly by being modified by tissue enzymes through deacetylation to carnosine, which increases the resistance of these cells to oxidative damage. nih.gov Carnosine's ability to interact directly with lipid peroxidation products is suggested to contribute to its anticataract properties. researchgate.net

The antioxidant activities of N-acetylcarnosine and carnosine are summarized in the table below:

CompoundKey Antioxidant MechanismsCellular Targets/Effects
N-AcetylcarnosineProdrug releasing L-carnosine; direct interaction with nitric oxide.Attenuates LPS-induced nitric oxide synthesis and iNOS expression; reduces oxidative stress and lipid peroxidation. nih.govnih.gov
L-CarnosineScavenging of lipid hydroperoxides, aldehydes, oxygen radicals, and reactive nitrogen species; inhibition of Aβ aggregation.Lowers intracellular NO and O₂⁻•; decreases iNOS and Nox expression; up-regulates Nrf2 and HO-1; protects against lipid peroxidation. researchgate.netnih.govmdpi.commdpi.com

Influence on Cellular Senescence Markers and Telomere Dynamics

Cellular senescence is a state of stable cell cycle arrest that occurs in response to various stressors, including telomere shortening, DNA damage, and oxidative stress. Senescent cells accumulate with age and contribute to tissue dysfunction and age-related diseases. Markers of cellular senescence include the presence of senescence-associated beta-galactosidase (SA-βgal), accumulation of DNA damage markers like γ-H2AX and 53BP1, and telomere shortening. mdpi.comaging-us.com

Telomeres are protective nucleotide sequences at the ends of chromosomes that shorten with each cell division due to the end-replication problem. mdpi.comaging-us.com Critically short telomeres are recognized as DNA damage, triggering a DNA damage response and inducing cellular senescence. mdpi.com

Research suggests that N-acetylcarnosine, through the action of released carnosine, may influence cellular senescence and telomere dynamics, particularly in the context of oxidative stress. The lens epithelium is notably vulnerable to oxidative stress, and the erosion and shortening of telomeres in human lens epithelial cells, in the absence of telomerase activity, are considered a primary cause of premature lens senescence, contributing to cataract formation. imrpress.comimrpress.comnih.gov

Carnosine, at physiological concentrations, has been shown to potentially reduce the rate of telomere shortening in lens cells subjected to oxidative stress. imrpress.comimrpress.comresearchgate.net This protective effect against telomere attrition may help in preventing normal cells from acquiring the phenotypic characteristics of cellular senescence. imrpress.comresearchgate.netnih.gov By mitigating oxidative stress-induced telomere damage, N-acetylcarnosine and carnosine may play a role in delaying cellular senescence in vulnerable cell populations.

While some studies on other antioxidants like N-acetylcysteine (NAC) have shown the ability to delay senescence and maintain telomere length in certain cell types under chronic oxidative stress, the effect can be dependent on the initial state of the cells and the extent of damage. nih.gov The mechanisms by which carnosine influences telomere dynamics in lens cells are likely linked to its ability to combat oxidative stress, which is a known inducer of telomere shortening and DNA damage. spandidos-publications.comaging-us.comresearchgate.net

The relationship between oxidative stress, telomere shortening, and cellular senescence is complex, with oxidative damage contributing to telomere attrition and critically short telomeres inducing senescence. mdpi.cominabj.org By modulating oxidative stress responses, N-acetylcarnosine and carnosine offer a potential avenue for influencing this interconnected pathway and mitigating age-related cellular decline characterized by senescence.

Regulation of Proteasomal Activity

The proteasome is a multi-catalytic proteinase complex responsible for degrading ubiquitinated and misfolded proteins, playing a crucial role in maintaining protein homeostasis within the cell. Aberrations in proteasome activity have been linked to various diseases, including neurodegenerative disorders and age-related conditions, often due to the accumulation of misfolded or damaged proteins.

Research indicates that carnosine, the active form of N-acetylcarnosine, may play a role in regulating proteasomal activity. One proposed mechanism involves carnosine's ability to react with protein carbonyls in oxidized proteins, a process termed "carnosinylation." nih.govphysiology.org Oxidized proteins can inhibit proteasome function, and it has been suggested that carnosine may suppress these inhibitory effects by reacting with the damaged proteins, potentially facilitating their proteolytic elimination by the proteasome. physiology.org While this hypothesis is based on chemical experiments, it suggests a potential indirect modulation of proteasome activity by carnosine through its interaction with damaged protein substrates. physiology.org

In the context of the ocular lens and cataract formation, the accumulation of aggregated and insoluble proteins is a hallmark. Oxidative stress contributes to the formation of these protein aggregates. tandfonline.comtandfonline.com Activation of proteasome activity in the lens by L-carnosine is considered one of the mechanisms by which N-acetylcarnosine ophthalmic solutions may exert their beneficial effects on lens clarity. researchgate.netnih.govtandfonline.comtandfonline.comnih.gov By potentially enhancing the degradation of damaged or aggregated proteins, carnosine could help maintain the transparency of the lens.

It is important to note that while the activation of proteasome activity by L-carnosine in the lens has been suggested as a mechanism, the precise molecular details and the extent of this regulation by N-acetylcarnosine and carnosine in various cellular contexts are areas of ongoing research. The proteasome system is complex, with its activity regulated at multiple levels, including transcriptional and post-transcriptional modifications, as well as interactions with various regulatory particles. frontiersin.org

Cellular Uptake and Intracellular Distribution Kinetics

Understanding the cellular uptake and intracellular distribution of N-acetylcarnosine is crucial for elucidating its mechanisms of action and optimizing its delivery to target tissues. N-Acetylcarnosine is designed as a prodrug of carnosine, aiming to improve its ability to cross biological membranes compared to carnosine itself.

N-acetylcarnosine is considered to have relative hydrophobicity compared to L-carnosine, which may facilitate its gradual penetration through lipid-rich barriers such as the cornea. docsdrive.com Upon entering tissues, NAC is believed to be deacetylated by tissue enzymes, releasing L-carnosine. nih.gov This conversion allows the active carnosine to exert its effects within the intracellular environment.

Studies investigating the permeability of N-acetylcarnosine across biological barriers, such as the cornea, have utilized models like human corneal constructs. These studies have shown that N-acetylcarnosine can permeate through the corneal membrane. researchgate.netnih.gov Furthermore, innovative drug delivery systems, such as solid lipid nanoparticles (SLN) encapsulating N-acetylcarnosine, have been developed to enhance its corneal penetration and potentially improve its ocular bioavailability. tandfonline.comresearchgate.netnih.gov For instance, studies using goat corneas indicated that the penetration rate of N-acetylcarnosine in SLN formulations was higher than that of standard N-acetylcarnosine eye drops. nih.gov In human corneal constructs, approximately 64 ± 3% of SLN-NAC permeated the membrane compared to 38 ± 1% of free NAC. researchgate.netnih.gov

Data on the intracellular distribution kinetics of N-acetylcarnosine and its released carnosine in various cell types are still evolving. However, the design of NAC as a prodrug suggests that its distribution within cells is contingent upon its initial uptake and subsequent deacetylation. Once released intracellularly, carnosine is known to be present at high concentrations in certain tissues, such as muscle and brain. mdpi.commdpi.com The intracellular fate and specific compartmentalization of carnosine within different cell types would influence its ability to interact with various molecular targets involved in oxidative stress, senescence, and protein homeostasis.

Research on drug delivery systems for other compounds, such as nanoparticles, provides insights into potential mechanisms of cellular uptake, including endocytosis, and how formulation can influence intracellular distribution and sustained release. science.govmdpi.com While specific detailed kinetics for N-acetylcarnosine's intracellular distribution across a wide range of cell types are not extensively documented in the provided sources, the focus on enhancing its delivery to target cells, particularly in the eye, underscores the importance of its uptake and subsequent intracellular availability of carnosine for therapeutic effects.

FormulationPermeation across Human Corneal ConstructNotes
Free N-Acetylcarnosine (NAC)38 ± 1%Permeates, but less efficiently than SLN-NAC. researchgate.netnih.gov
SLN-Encapsulated N-Acetylcarnosine (SLN-NAC)64 ± 3%Higher permeability; potential for improved ocular bioavailability. researchgate.netnih.gov

Preclinical in Vivo and in Vitro Research Models

In Vitro Experimental Systems

In vitro studies provide controlled environments to investigate the direct effects of acetylcarnosine on specific cell types and biochemical processes relevant to disease pathogenesis.

Cell Culture Models for Ocular Tissue Investigations (e.g., lens epithelial cells)

Cell culture models, particularly those using lens epithelial cells, have been instrumental in studying the effects of this compound on ocular tissues susceptible to age-related damage, such as that occurring in cataracts. The lens epithelium is known to be vulnerable to oxidative stress, which is implicated in cataract formation. nih.govimrpress.com

Research has shown that N-acetylcarnosine can protect human lens epithelial cells against oxidative stress. One study indicated that N-acetylcarnosine decreased lens cell telomere shortening, a marker associated with premature lens senescence and cataractogenesis, thereby offering protection against oxidative stress and the harmful effects of lipid peroxides. spandidos-publications.comnih.govimrpress.com This suggests a potential mechanism by which N-acetylcarnosine may help preserve the health and function of lens cells under oxidative insult.

Cell Culture Models for Neurobiological Studies (e.g., neuronal, astroglial, microglial cells)

This compound and its metabolite carnosine have been investigated in various neurobiological cell culture models, including neuronal, astroglial, and microglial cells, to explore their potential neuroprotective effects. Oxidative stress, inflammation, and protein aggregation are key factors in the pathogenesis of neurodegenerative diseases, and these cell models allow for the study of how this compound influences these processes. aginganddisease.orgresearchgate.netresearchgate.netnih.gov

Studies using cultured neuronal cells have demonstrated that carnosine can protect against reactive oxygen species (ROS) and neurotoxicity induced by agents like N-methyl-D-aspartic acid (NMDA) or oxygen-glucose deprivation, conditions that mimic aspects of ischemic stroke. researchgate.netahajournals.orgahajournals.org While some research suggests N-acetylcarnosine may be less effective than carnosine in directly reducing ROS levels in certain neuronal models, other studies highlight its potential through different pathways. researchgate.netnih.gov

In astroglial cell cultures, carnosine has shown protective effects during nitrosative stress and has been demonstrated to interact with nitric oxide (NO), contributing to astroglial cell protection. ahajournals.orgahajournals.org Microglial cells, the brain's primary immune cells, play a significant role in neuroinflammation and oxidative stress. researchgate.netnih.gov Research using microglial cell lines, such as BV2 and HMC3, has shown that both carnosine and N-acetylcarnosine can attenuate inflammation and oxidative stress induced by stimuli like lipopolysaccharide (LPS). researchgate.netnih.govnih.gov Specifically, they have been shown to reduce the synthesis of nitric oxide and the expression of inducible nitric oxide synthase (iNOS), as well as decrease the secretion of pro-inflammatory cytokines like TNF-alpha and the formation of carbonyls. researchgate.netnih.gov Some findings suggest N-acetylcarnosine might be more potent than carnosine in inhibiting the release of these inflammatory and oxidative stress mediators in microglial cells. nih.gov

Biophysical Models for Membrane Interaction Studies (e.g., liposomes)

Biophysical models, such as liposomes, are used to investigate the interaction of compounds like this compound with lipid membranes, which are crucial components of cellular structures. These models can provide insights into how this compound might exert its antioxidant effects within the lipid environment.

Studies using liposomes have demonstrated the antioxidant activity of both L-carnosine and N-acetylcarnosine by evaluating their ability to prevent and reduce the accumulation of oxidized products resulting from lipid peroxidation (LPO) of biological membranes. aginganddisease.orgnih.gov Iron/ascorbate has been used to induce LPO in liposome (B1194612) models, and the levels of peroxidation products are measured to assess the protective effects of the dipeptides. nih.gov This research supports the understanding that N-acetylcarnosine, through its conversion to carnosine, can act as an antioxidant in the lipid phase of biological membranes. researchgate.net

Biochemical Assays for Glycation and Protein Aggregation Inhibition

Biochemical assays are widely used to evaluate the inhibitory effects of this compound on key molecular processes implicated in aging and age-related diseases, namely protein glycation and aggregation.

Protein glycation, a non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which can cause protein cross-linking and aggregation, contributing to conditions like cataracts and diabetic complications. spandidos-publications.comresearchgate.netfrontiersin.org In vitro assays, often utilizing model proteins like bovine serum albumin (BSA) incubated with sugars such as glucose or galactose, are used to measure the inhibition of AGE formation in the presence of this compound or carnosine. frontiersin.orgnih.gov Carnosine, the active form of N-acetylcarnosine, has been shown to be a potent anti-glycating agent, inhibiting AGE formation in BSA/glucose systems. researchgate.netnih.gov It is believed to react with reactive carbonyl compounds and reducing sugars, thereby preventing the formation of AGEs. nih.govresearchgate.netnih.gov

Protein aggregation, particularly of structural proteins like crystallins in the lens or amyloid-beta and alpha-synuclein (B15492655) in neurodegenerative diseases, is another hallmark of age-related pathology. aginganddisease.orgnih.govresearchgate.net In vitro studies have investigated the effect of this compound and carnosine on the aggregation of various proteins. For instance, N-acetylcarnosine and anserine (B1665513) significantly suppressed UV-induced aggregation of β-L-crystallin, a protein found in the lens. aginganddisease.orgnih.govresearchgate.net These dipeptides were found to inhibit the initial stages of protein photochemical damage and decrease the size of protein aggregates. aginganddisease.orgnih.govresearchgate.net The proposed mechanism involves the formation of a protein-dipeptide complex that prevents conformational changes leading to aggregation. nih.govresearchgate.net Carnosine has also been shown to inhibit the aggregation of amyloid-beta peptide fragments in vitro, suggesting potential relevance for Alzheimer's disease research. aginganddisease.orgaginganddisease.org Furthermore, carnosine and its analogs have been shown to inhibit the aggregation and carbonylation of alpha-synuclein, a protein implicated in Parkinson's disease, in vitro. aginganddisease.orgaginganddisease.org

Here is a summary of findings from selected in vitro studies:

In Vitro Model TypeSpecific Model/AssayCompound(s) TestedKey Finding(s) Related to this compound/CarnosineSource
Ocular Cell CultureHuman lens epithelial cells + Oxidative StressN-acetylcarnosineDecreased telomere shortening, protected against oxidative stress and lipid peroxides. spandidos-publications.comnih.govimrpress.com
Neurobiological Cell CultureBV2 microglial cells + LPSCarnosine, N-acetylcarnosineAttenuated LPS-induced NO synthesis, iNOS expression, TNF-alpha secretion, and carbonyl formation. N-acetylcarnosine potentially more potent. researchgate.netnih.gov
Neurobiological Cell CultureHMC3 microglial cellsCarnosineAt 10 mM, decreased NO bioavailability; at 20 mM, decreased cell viability, increased IL-6, decreased HO-1 gene expression. mdpi.com
Neurobiological Cell CultureCultured rat cortical neurons + NMDA or OGDCarnosineReduced neuronal cell death, decreased ROS generation. ahajournals.orgahajournals.org
Neurobiological Cell CulturePrimary astrocytes + OGDCarnosineProtective effects, decreased ROS generation. ahajournals.org
Biophysical ModelLiposomes + Iron/ascorbate-induced LPOL-carnosine, N-acetylcarnosinePrevented/reduced accumulation of lipid peroxidation products. aginganddisease.orgnih.gov
Biochemical AssayBSA/glucose system (Glycation)CarnosinePotent inhibitor of AGE formation. researchgate.netnih.gov
Biochemical AssayUV-induced β-L-crystallin aggregationN-acetylcarnosine, AnserineSignificantly suppressed aggregation, inhibited initial photochemical damage, decreased aggregate size. aginganddisease.orgnih.govresearchgate.net
Biochemical AssayAmyloid-beta peptide (Aβ1-42) aggregationCarnosineInhibited fibrillogenesis in vitro. aginganddisease.orgaginganddisease.org
Biochemical AssayAlpha-synuclein aggregation and carbonylationCarnosine, Homocarnosine (B1673341), AnserineSignificantly inhibited aggregation and carbonylation mediated by ceruloplasmin and H2O2. aginganddisease.orgaginganddisease.org
Biochemical AssaySalsolinol-mediated ferritin oxidative modificationCarnosine, N-acetylcarnosinePrevented oxidative modification, decreased ferritin aggregation, inhibited carbonyl and dityrosine (B1219331) formation. aginganddisease.orgaginganddisease.org

In Vivo Animal Models

In vivo animal models are crucial for evaluating the effects of this compound in a complex biological system, providing insights into its potential efficacy in treating ocular pathologies.

Ocular Pathophysiology Models

Animal models are widely used to study ocular diseases, including cataracts and glaucoma, and to test potential therapeutic interventions like this compound. While no single animal model perfectly mimics human age-related conditions, they provide valuable systems for investigating disease mechanisms and the effects of compounds. ajol.info

Research using animal models of cataracts, such as selenite-induced cataracts in rats or naturally occurring cataracts in dogs, has explored the effects of N-acetylcarnosine. spandidos-publications.comresearchgate.netmdpi.comresearchgate.netresearchgate.net Studies in canine models with immature cataracts or nuclear sclerosis treated with a topical formulation including N-acetylcarnosine showed some reduction in lens opacification, as evaluated by computerized image analysis. researchgate.net While the reduction was statistically significant in immature cataracts and nuclear sclerosis, it was marginal and not statistically significant in mature cataracts or those associated with intraocular inflammation. researchgate.net Owner evaluations in this study suggested improvement in vision in a substantial percentage of cases. researchgate.net

Another study in rats investigated the effect of a mixture containing N-acetylcarnosine on UV-A induced cataracts, showing inhibition of cataract formation. researchgate.net In vivo and ex vivo studies have also demonstrated the antioxidant activity of N-acetylcarnosine in preventing lipid peroxide-induced damage to biological molecules in lens cells, which can predispose to cataract. aginganddisease.orgaginganddisease.org

Animal models of glaucoma, characterized by progressive optic nerve damage and visual loss often associated with elevated intraocular pressure, have also been used in ocular research, although specific detailed findings on this compound in these models were less prominent in the search results compared to cataract models. researchgate.netnih.govoncotarget.commdpi.com Some research suggests that preventing oxidative stress in ocular tissues, potentially with agents like N-acetylcarnosine, might help reduce the progression of glaucoma. oncotarget.com However, a study in rats with adrenaline-induced high intraocular pressure found that an N-acetylcarnosine-containing eye drop did not significantly affect retinal edema or reduce endothelial thickening, and accordingly did not affect intraocular pressure. researchgate.net

Animal models of retinal degeneration, such as the rd1 mouse model, which exhibits rapid photoreceptor degradation due to a genetic mutation, have also been used to investigate the potential of N-acetylcarnosine as an antioxidant to slow disease progression. harvard.edu The hypothesis is that targeted delivery of N-acetylcarnosine to the retina could lead to its conversion to carnosine, whose antioxidant properties might ameliorate oxidative damage. harvard.edu

Here is a summary of findings from selected in vivo animal studies:

In Vivo Model TypeSpecific ModelCompound(s) TestedKey Finding(s) Related to this compound/CarnosineSource
Ocular Pathophysiology (Cataract)Canine Cataract (Immature, Nuclear Sclerosis, Mature)Topical formulation including N-acetylcarnosineShowed some reduction in lens opacification, statistically significant in immature cataract and nuclear sclerosis. Owner-reported visual improvement in 80% of cases. researchgate.net
Ocular Pathophysiology (Cataract)Rat UV-A induced cataractMixture including N-acetylcarnosineInhibited cataract formation. researchgate.net
Ocular Pathophysiology (Cataract)Animal models (general)N-acetylcarnosine, CarnosineDemonstrated antioxidant activity, preventing lipid peroxide-induced damage in lens cells. aginganddisease.orgaginganddisease.orgresearchgate.net
Ocular Pathophysiology (Glaucoma)Rat adrenaline-induced high IOPN-acetylcarnosine-containing eye dropNo significant effect on retinal edema, endothelial thickening, or IOP. researchgate.net
Ocular Pathophysiology (Retinal Degeneration)rd1 mouse modelN-acetylcarnosine (targeted delivery hypothesized)Investigated for potential to slow photoreceptor degradation via antioxidant activity of converted carnosine. harvard.edu
Retinal Degenerative Disease Models (e.g., rd1 mouse model of Retinitis Pigmentosa)

This compound has been investigated in models of retinal degenerative diseases, such as the rd1 mouse model of Retinitis Pigmentosa (RP). The rd1 mouse model is characterized by rapid rod photoreceptor degradation and early degeneration of the outer nuclear layer. harvard.edu Research in this model has explored the potential of this compound to attenuate oxidation-induced retinal damage. harvard.eduharvard.edu Studies utilizing both topical and injection-based administration modalities in the rd1 mouse model have identified them as potential routes for photoreceptor recovery. harvard.eduharvard.edu Histology images from an injection-based study showed a near-doubling of the surmised inner nuclear layer. harvard.eduharvard.edu These initial studies suggest this compound as a promising prodrug for photoreceptor rescue and a potential therapeutic agent for retinal disease. harvard.eduharvard.edu The hypothesis is that targeted delivery of this compound to the retina would lead to its conversion to carnosine, whose antioxidant properties could potentially slow oxidative damage and facilitate cellular repair. harvard.edu

Neurodegenerative and Ischemic Brain Injury Models

Experimental Stroke Models (e.g., middle cerebral artery occlusion in rodents)

While the provided search results mention neurodegenerative and ischemic brain injury models in the context of carnosine and related peptides, specific detailed preclinical studies focusing solely on this compound in experimental stroke models like middle cerebral artery occlusion in rodents were not prominently found within the provided snippets. The information primarily discusses the potential therapeutic role of carnosine and its derivatives in general neurodegenerative disorders and hypoxic-ischemic damage of the CNS, often highlighting the antioxidant properties. aginganddisease.org

Models of Neuroinflammation and Neurotoxicity (e.g., salsolinol-mediated oxidative modification)

This compound has been studied in models of neuroinflammation and neurotoxicity, particularly concerning salsolinol-mediated oxidative modification. Salsolinol, an endogenous neurotoxin, is known to play a role in the pathogenesis of Parkinson's disease. nih.gov An in vitro study investigated whether histidine dipeptides, including carnosine and this compound, could prevent salsolinol-mediated oxidative modification of ferritin. aginganddisease.orgnih.govresearchgate.net The results showed that both carnosine and this compound significantly reduced ferritin aggregation induced by salsolinol. nih.gov Furthermore, both compounds effectively inhibited the formation of protein carbonyl compounds and dityrosine, suggesting protection against salsolinol-mediated ferritin modification through free radical-scavenging activity. nih.gov

Metabolic Disorder Complication Models (e.g., diabetic retinopathy in rats)

Preclinical research has explored the effects of this compound in models of metabolic disorder complications, such as diabetic retinopathy in rats. While some search results mention diabetic cataracts and the potential of this compound in diabetic ocular complications, specific detailed studies focusing solely on this compound in a diabetic retinopathy rat model were not extensively detailed within the provided snippets. science.gov However, the broader context of carnosine and its derivatives in metabolic disorders and related complications like diabetic cataracts is mentioned. aginganddisease.orgijpsjournal.comnaturalmedicinejournal.com

Dermal Photo-Oxidative Stress Models (e.g., UVB-induced erythema)

This compound has been evaluated in models of dermal photo-oxidative stress, such as UVB-induced erythema. A study in healthy human volunteers (phototype 2 or 3) investigated the photoprotective properties of this compound applied before and after UVB irradiation. scirp.orguoa.grresearchgate.netnih.gov Using a 0.5% solution in water, this compound demonstrated a 7.3% reduction in erythema compared to the minimal erythemal dose (MED). scirp.orguoa.grresearchgate.net This suggests an antioxidant capacity and potential photoprotective effect on human skin. scirp.orgresearchgate.net The study noted that the low permeability of the stratum corneum for water-soluble substances can be a limiting factor for skin absorption, suggesting that appropriate vehicles might enhance the effect. scirp.org

Comparative Biochemical and Biological Investigations

Comparison of N-Acetylcarnosine with L-Carnosine: Differential Bioactivity and Pharmacokinetics in Research Models

N-Acetylcarnosine functions as a prodrug of L-carnosine, designed to enhance delivery into tissues where L-carnosine alone may not effectively penetrate. Specifically, in ophthalmic applications, NAC is utilized because L-carnosine cannot penetrate the cornea. harvard.edunih.gov NAC is metabolized into L-carnosine within the anterior chamber of the eye, allowing the active dipeptide to reach ocular tissues. harvard.edunih.gov

A key difference between NAC and L-carnosine lies in their susceptibility to enzymatic hydrolysis. NAC is notably more resistant to degradation by carnosinase, the enzyme that readily hydrolyzes L-carnosine in human serum and certain tissues. aginganddisease.orgmostwiedzy.plresearchgate.net This resistance suggests that NAC may have a longer half-life and potentially sustained activity compared to L-carnosine in environments where carnosinase is present. researchgate.net

Studies have compared the antioxidant activities of L-carnosine and NAC in various models. Research employing liposomes as a model for lipid membranes demonstrated that both L-carnosine and NAC possess antioxidant activity against reactive oxygen species (ROS) generated by an iron/ascorbate system, preventing lipid peroxidation. nih.govresearchgate.net L-carnosine, after being bioactivated from NAC in ocular tissues, operates as a universal aldehyde and ROS scavenger in both aqueous and lipid environments. nih.gov

In a rodent model of sodium nitrite-induced intestinal toxicity, both orally administered N-acetylcysteine and carnosine showed similar protective effects against oxidative damage and nitrite-induced metabolic alterations. However, it was noted that the non-acetylated version of carnosine was used, which might have affected its bioavailability and efficacy. harvard.edu In contrast, studies investigating neuroprotection against permanent focal ischemia in mice found that treatment with carnosine significantly reduced infarct volume and improved neurological function, while NAC and anserine (B1665513) did not show statistically significant improvements in neurological scores when administered at the same dose. nih.gov This suggests that while NAC is a useful prodrug for delivery, the specific biological context and target tissue influence the comparative efficacy of NAC versus L-carnosine.

Further research indicates that while N-acetylcysteine is a strong antioxidant, it has not consistently shown the ability to halt the degradation of cone cells in models of retinitis pigmentosa to a degree that allows natural repair mechanisms to prevent further degeneration. harvard.edu Carnosine, with similar antioxidant capabilities to N-acetylcysteine in some oxidation models, is being explored as an alternative antioxidant therapy. harvard.edu

Data comparing the hydrolysis rates by human serum and rat kidney carnosinase show a significant difference:

CompoundHydrolysis Rate (Relative to Carnosine)Resistance to Enzymatic Hydrolysis
L-Carnosine1 (Reference)Low
N-AcetylcarnosineNegligibleHigh
Anserine3-4 fold lower than CarnosineModerate
Homocarnosine (B1673341)NegligibleHigh
Carcinine (B1662310)NegligibleHigh
Ophidine3-4 fold lower than CarnosineModerate

*Based on comparative studies of hydrolysis by mammalian carnosinases. researchgate.net

This table illustrates the enhanced enzymatic stability of N-acetylcarnosine compared to L-carnosine.

Analysis of Other Imidazole-Containing Dipeptides (e.g., Anserine, Homocarnosine) in Relation to N-Acetylcarnosine

N-Acetylcarnosine belongs to a family of naturally occurring and synthetic imidazole-containing dipeptides and related compounds, including L-carnosine, anserine, homocarnosine, carcinine, and ophidine. These compounds share structural similarities, particularly the presence of an imidazole (B134444) ring, which contributes to their biochemical properties, such as antioxidant activity, metal ion chelation, and reactive carbonyl scavenging. aginganddisease.orgnih.govmdpi.com

Anserine (β-alanyl-3-methyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine) are two other prominent imidazole dipeptides found in mammalian tissues. researchgate.netnih.govscirp.org Anserine is present in the skeletal muscles of various animals, including chicken and fish, while homocarnosine is primarily found in the mammalian central nervous system. nih.govjst.go.jp

Comparative studies have investigated the bioactivity of these peptides. In vitro and ex vivo studies have shown the antioxidant activity of carnosine, N-acetylcarnosine, and β-alanyl-L-histamine, demonstrating their ability to prevent lipid peroxide-induced damage to biological molecules. aginganddisease.org Anserine and N-acetylcarnosine have been found to suppress the aggregation of crystallin, a protein associated with the lens, in vitro. mostwiedzy.plnih.gov Importantly, N-acetylcarnosine is more resistant to hydrolysis by carnosinase than carnosine, contributing to its potential efficacy. mostwiedzy.pl Similarly, homocarnosine and anserine also exhibit greater resistance to hydrolysis by human serum carnosinase compared to carnosine, although anserine is cleaved at a rate three-fold slower than carnosine, while homocarnosine hydrolysis is negligible. researchgate.net

Regarding antioxidant properties, some studies suggest that anserine may have greater antioxidant properties than carnosine in certain systems. nih.gov However, in a study evaluating protection against permanent focal cerebral ischemia in mice, carnosine showed significant neuroprotective effects, while anserine and N-acetylcarnosine did not exhibit statistically significant improvements in neurological scores at the same dose. nih.gov This highlights that the comparative bioactivity is context-dependent and varies depending on the specific model and biological endpoint.

The different structures of these imidazole dipeptides influence their interactions with enzymes like carbonic anhydrase (CA). Studies have investigated L-carnosine, anserine, homocarnosine, N-acetyl-L-carnosine, and other derivatives as activators of various human CA isoforms. These studies revealed a complex structure-activity relationship, with differing activation profiles across isoforms. For instance, N-acetyl-L-carnosine showed higher activity on hCA IX compared to hCA VA, suggesting that modifications at the N-terminus can influence isoform specificity. mdpi.comunifi.it

Structure-Activity Relationship Studies of Synthetic N-Acetylcarnosine Analogues

Structure-activity relationship (SAR) studies involving synthetic analogues of N-acetylcarnosine and carnosine aim to develop compounds with improved properties, such as enhanced enzymatic stability, better tissue penetration, or targeted bioactivity. mdpi.comresearchgate.net

Modifications to the carnosine structure, including acetylation as seen in N-acetylcarnosine, can significantly impact its resistance to carnosinase hydrolysis. researchgate.netresearchgate.net N-acetylation of carnosine results in a compound that is largely resistant to degradation by human serum and rat kidney carnosinase. researchgate.net This resistance is a key factor in the use of N-acetylcarnosine as a prodrug with potentially prolonged action. researchgate.net

Research has explored analogues where the beta-alanine (B559535) residue is modified. For example, novel carnosine analogues containing the residue of L(+)2,3-diaminopropionic acid with varying degrees of N-acetylation have been synthesized. Comparative analysis of hydrolysis by carnosinase showed that mono- and bis-acetylated compounds containing this modification were resistant to enzymatic hydrolysis and acted as competitive inhibitors of the enzyme. researchgate.netresearchgate.net These analogues also demonstrated hydroxyl radical scavenging potential comparable to carnosine and protected against peroxynitrite-dependent damage. researchgate.net

Another approach involves modifying the carboxyl group or conjugating carnosine with other molecules to enhance stability and activity. Replacing the carboxyl group with non-ionizable H-bonding groups can influence quenching activity towards reactive carbonyl species. mostwiedzy.pl Conjugation with molecules like trehalose (B1683222) has been explored to protect against carnosinases and potentially enhance activity in specific contexts, such as inhibiting amyloid aggregate formation. mostwiedzy.pl

Studies on synthetic carnosine histidyl-hydrazide analogs have also been conducted to assess their ability to reverse the glycation process and inhibit the formation of advanced glycation end products (AGEs), a property also exhibited by ophthalmically stabilized L-carnosine. nih.govresearchgate.net This indicates that specific structural modifications can retain or enhance key bioactivities.

The synthesis of N-acetylcysteine amide (NACA), an analog of N-acetylcysteine, provides another example of how structural modification impacts properties. NACA, with a neutral amide group, exhibits higher lipophilicity and better cell permeability than N-acetylcysteine, making it a more potent antioxidant and potentially more effective in inhibiting cataractogenesis in research models. nih.govmdpi.com While this is a comparison involving N-acetylcysteine, it illustrates the principle of how acetylation and amidation can influence the pharmacokinetic and pharmacodynamic properties of related compounds.

Comparative Studies with Diverse Antioxidant Compounds (e.g., N-acetylcysteine, vitamins)

N-Acetylcarnosine's antioxidant activity has been compared with other well-known antioxidant compounds, such as N-acetylcysteine and vitamins C and E, in various research contexts.

N-Acetylcysteine (NAC), a precursor to glutathione, is a widely used antioxidant. harvard.edudergipark.org.tr Studies have compared the efficacy of orally administered N-acetylcysteine and carnosine in a rodent model of sodium nitrite-induced intestinal toxicity, finding similar protective effects against oxidative damage. harvard.edu In research related to preventing oxidative stress-induced retinal damage, N-acetylcysteine has shown promise, but its ability to halt cone cell degradation completely has been questioned, prompting the search for alternatives like carnosine and its derivatives. harvard.edu In vitro studies on human lens epithelial cells have shown that potent antioxidant compounds, including N-acetylcysteine and glutathione, improved cell viability following induced lipid peroxidation. mdpi.com N-acetylcysteine amide (NACA), an analog of N-acetylcysteine, demonstrated even greater efficiency in preventing lipid peroxidation-mediated damage in these cells. mdpi.com

Vitamins C and E are natural antioxidants found in the human lens and are known for their free radical scavenging properties. nih.gov Vitamin C scavenges ROS and free radicals in its oxidized form and can regenerate vitamin E. dergipark.org.trmdpi.com Vitamin E attenuates ROS production during fat oxidation. nih.gov While preclinical and epidemiological studies have suggested a potential role for vitamin C and E supplementation in cataract prevention, clinical studies have shown less conclusive results, with some large-scale trials indicating no significant effect on cataract progression. nih.govmdpi.com

Comparative research suggests that the antioxidant mechanisms and efficacy can differ between these compounds and N-acetylcarnosine. For instance, N-acetylcarnosine and carcinine have shown efficient deactivation of lipid hydroperoxides and protection of membrane phospholipids (B1166683) and water-soluble proteins from lipid peroxide-induced damage, an activity described as superior to the lipophilic antioxidant vitamin E in one study. nih.govresearchgate.net

While many antioxidants have demonstrated effectiveness in preventing or slowing cataract formation in experimental research, some findings suggest that N-acetylcarnosine may have additional benefits, such as aiding in the restoration of vision to some extent, although more robust clinical data is needed to support these claims. nih.govwikipedia.org

Advanced Methodologies in N Acetylcarnosine Research

Analytical Chemistry Techniques for N-Acetylcarnosine and Metabolite Profiling (e.g., HPLC)

Analytical chemistry plays a crucial role in the identification, quantification, and study of N-Acetylcarnosine and its metabolites in various biological matrices and formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique in this domain. HPLC, often coupled with detectors such as UV or mass spectrometry (MS), allows for the separation and detection of N-Acetylcarnosine and related compounds based on their chemical properties.

For instance, HPLC with UV detection has been employed for the analytical separation and detection of histidine-containing dipeptides, including carnosine, in biological samples. researchgate.net While N-acetylcarnosine itself is the focus, its biological activity is often linked to its deacetylation to carnosine. harvard.edunih.gov Therefore, methods capable of simultaneously determining N-acetylcarnosine and carnosine, as well as other potential metabolites, are valuable.

Metabolite profiling, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for a broader analysis of the metabolic fate of N-acetylcarnosine and its impact on endogenous metabolic pathways. researchgate.netresearchgate.netmdpi.com Untargeted metabolomics, for example, can provide comprehensive information on the metabolic profile of a sample, potentially identifying new metabolites or changes in existing ones following N-acetylcarnosine administration. researchgate.netresearchgate.net HPLC-coupled techniques, such as HPLC-ICP-MS, have also been explored for metabolite profiling and characterizing the pharmacokinetics and metabolism of compounds. nih.gov

Studies investigating the effects of N-acetylcarnosine may utilize metabolite profiling to assess changes in various metabolite classes, such as organic acids, lipids, and amino acids, providing insights into the biochemical pathways affected. mdpi.com

Development and Evaluation of Advanced Drug Delivery Systems in Preclinical Models (e.g., nanoparticles, sustained-release formulations, intravitreal implants for targeted delivery)

The development of advanced drug delivery systems is critical for optimizing the therapeutic potential of N-Acetylcarnosine, particularly for targeted and sustained delivery to specific tissues, such as the eye. Conventional topical administration methods, like eye drops, often face challenges such as poor permeability and rapid clearance, leading to low ocular bioavailability. encyclopedia.pubfarmaciajournal.com

Nanotechnology-based drug delivery systems, including nanoparticles, have garnered significant attention for their potential to overcome these barriers. encyclopedia.pubfarmaciajournal.comresearchgate.net Nanoparticles can enhance drug permeability, prolong residence time in ocular tissues, protect the drug from degradation, and provide sustained release. encyclopedia.pub For instance, gold nanoparticles with N-acetylcarnosine stabilized with polyphenols have been developed for the prevention of cataracts. encyclopedia.pub Polymeric nanoparticles, typically less than 1000 nm in diameter, are widely used and can be designed to release the encapsulated drug over time as the polymer matrix degrades. encyclopedia.pubresearchgate.net

Sustained-release formulations aim to maintain therapeutic drug levels over an extended period, reducing the frequency of administration. This is particularly important for chronic conditions. Research has explored sustained drug delivery eye drops containing N-acetylcarnosine, often incorporating mucoadhesive compounds to increase retention time in the precorneal area and corneal absorption promoters to facilitate penetration. nih.govscience.govresearchgate.net

Intravitreal implants represent another advanced approach for targeted delivery, especially to the posterior segments of the eye like the retina and vitreous. farmaciajournal.comnih.gov These implants can provide localized, controlled, and sustained drug release over extended periods, bypassing the blood-retinal barrier and potentially reducing the need for frequent injections. farmaciajournal.comnih.gov While the provided search results specifically mention intravitreal implants for delivering therapeutic proteins and other drugs farmaciajournal.comnih.gov, the principle of using such implants for sustained and targeted delivery is applicable to compounds like N-acetylcarnosine in preclinical research models exploring its effects on posterior ocular structures.

The evaluation of these advanced delivery systems in preclinical models, such as animal models of ocular diseases, is essential to assess their efficacy, pharmacokinetics, and safety before potential clinical translation.

Histopathological and Molecular Biology Techniques for Assessing Biological Outcomes in Research Models

Histopathological and molecular biology techniques are indispensable for assessing the biological outcomes of N-Acetylcarnosine treatment in research models, providing detailed insights into tissue-level changes and underlying molecular mechanisms.

Molecular biology techniques provide a deeper understanding of the cellular and molecular events influenced by N-acetylcarnosine. These techniques include:

Western Blotting: Used to detect and quantify specific proteins in tissue or cell lysates. This can be applied to measure levels of enzymes involved in carnosine metabolism (e.g., carnosine synthase) biorxiv.org or proteins related to oxidative stress, inflammation, or glycation pathways.

Quantitative PCR (qPCR): Used to measure the expression levels of specific genes. This can help determine if N-acetylcarnosine treatment alters the transcription of genes involved in antioxidant defense, inflammatory responses, or other relevant biological processes.

Immunohistochemistry: A technique that uses antibodies to visualize the location and distribution of specific proteins within tissue samples. This can provide spatial information about protein expression changes in response to N-acetylcarnosine.

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the amount of specific proteins or peptides in biological samples. This can be applied to measure levels of N-acetylcarnosine, carnosine, or other biomarkers.

Assessment of Oxidative Stress Markers: Techniques to measure indicators of oxidative damage, such as lipid peroxidation products (e.g., malondialdehyde) or protein carbonylation, are frequently used to evaluate the antioxidant activity of N-acetylcarnosine in biological systems. nih.govnih.gov Studies have measured peroxidation products in liposomes as a model for lipid membranes to assess the antioxidant activity of N-acetylcarnosine and carnosine. nih.govnih.gov

Assessment of Glycation Markers: Techniques to measure advanced glycation end-products (AGEs) are relevant given carnosine's ability to inhibit protein glycation. nih.gov

Emerging Research Avenues and Conceptual Frontiers

Elucidation of Downstream Signaling Cascades Mediated by N-Acetylcarnosine

Investigating the downstream signaling cascades mediated by N-Acetylcarnosine is crucial for understanding its cellular effects. While NAC is known to act as a prodrug for carnosine, its direct or indirect influence on various signaling pathways is an active area of research. Studies on carnosine, the active metabolite of NAC, have indicated its involvement in pathways related to oxidative stress, inflammation, and cellular senescence. For instance, carnosine has been shown to downregulate the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress, in oral epithelial cells. nih.govresearchgate.net It has also been suggested that carnosine can influence the PI3K/Akt signaling pathway, which plays a role in cell survival and protection against injury, such as in models of hypoxia-ischemia. biorxiv.org Given that NAC is converted to carnosine, it is hypothesized that NAC exerts some of its effects through these same pathways. Further research is needed to precisely map the signaling events triggered specifically by NAC or its metabolic conversion in different cell types and conditions.

Identification of Novel Molecular Targets for N-Acetylcarnosine

Identifying the specific molecular targets of N-Acetylcarnosine is a key focus for understanding its mechanisms of action at a fundamental level. While NAC and carnosine are recognized for their antioxidant and anti-glycation activities, suggesting interactions with reactive species and glycating agents, the identification of specific protein or enzymatic targets is ongoing. mdpi.com Research indicates that carnosine can interfere with the formation of protein aggregates, particularly those associated with conditions like cataracts, by acting as a "mini-chaperone". mostwiedzy.pl This suggests potential interactions with proteins involved in aggregation pathways. Studies have also explored the interaction of carnosine and NAC with inflammatory mediators and enzymes involved in nitric oxide synthesis, pointing towards targets within inflammatory cascades. mostwiedzy.pl The development of advanced techniques in molecular biology and chemical proteomics may facilitate the identification of novel, direct binding partners or enzymatic targets for NAC and its metabolites.

Strategies for Enhancing Tissue-Specific Bioavailability and Biodistribution in Preclinical Settings

Enhancing the tissue-specific bioavailability and biodistribution of N-Acetylcarnosine is a significant challenge in translating preclinical findings to therapeutic applications. NAC's improved corneal permeability compared to carnosine has been a key factor in its exploration for ophthalmic use. mdpi.com However, delivering sufficient concentrations of NAC or carnosine to other target tissues remains an area of active investigation. Various strategies are being explored in preclinical settings to improve delivery and overcome biological barriers. These include the use of drug delivery systems such as microemulsions, liposomes, polymerosomes, and nanoparticles, including gold nanoparticles, to encapsulate and protect NAC or carnosine and facilitate their transport to specific sites. mdpi.comnih.govmdpi.com The incorporation of enhancers in formulations is also being investigated to improve penetration. Preclinical studies utilizing these approaches aim to demonstrate increased local concentrations of the compound in target tissues while minimizing systemic exposure and potential off-target effects.

Here is a conceptual table summarizing strategies for enhancing NAC bioavailability:

StrategyDescriptionPotential BenefitPreclinical Evidence
MicroemulsionsFormulations containing a mixture of oil, water, and surfactants.Improved solubility and permeability.Investigated for topical delivery.
LiposomesSpherical vesicles composed of lipid bilayers.Encapsulation and targeted delivery.Explored for carnosine delivery. nih.govmdpi.com
PolymerosomesVesicles formed by block copolymers.Enhanced stability and controlled release.Used for carnosine delivery with neuroprotective effects. nih.govmdpi.com
Nanoparticles (e.g., Gold)Submicron-sized particles used as carriers.Improved bioavailability and cellular uptake.Used for NAC encapsulation to improve biocompatibility and bioavailability. mdpi.comnih.gov
Permeation EnhancersAgents added to formulations to increase tissue penetration.Increased absorption across biological barriers.Investigated in topical preparations.

Conceptual Framework for N-Acetylcarnosine's Broader Bioactivity Spectrum

Developing a comprehensive conceptual framework is essential to encompass N-Acetylcarnosine's broader bioactivity spectrum beyond its well-known antioxidant and anti-glycation properties. Research suggests that NAC and carnosine possess a wide range of biological activities, including anti-inflammatory, anti-carbonylation, calcium-regulatory, immunomodulatory, and metal chelating properties. mdpi.comnih.gov They have been investigated for potential therapeutic effects in diverse conditions such as neurodegenerative diseases, cardiovascular disorders, diabetes, and age-related conditions. mdpi.com A conceptual framework should integrate these various activities and explore how they collectively contribute to the observed effects of NAC in different physiological and pathological contexts. This framework could consider NAC as a multi-target agent that modulates interconnected pathways involved in cellular homeostasis, stress response, and tissue integrity. Understanding the interplay between its different bioactivities will provide a more holistic view of NAC's therapeutic potential and guide future research directions.

Q & A

Q. What experimental methodologies are recommended to investigate Acetylcarnosine’s role in cellular antioxidant mechanisms, and how can researchers control for confounding variables in oxidative stress models?

  • Methodological Answer : To study antioxidant pathways, use fluorescence-based assays (e.g., DCFH-DA for ROS detection) with controlled cell culture conditions (e.g., hypoxia chambers or H₂O₂-induced stress). Include negative controls (untreated cells) and positive controls (e.g., N-acetylcysteine). Validate results via Western blotting for antioxidant enzymes like SOD or catalase. Ensure replicate experiments (n ≥ 3) and statistical tests (ANOVA with post-hoc analysis) to address variability .

Q. How should researchers design studies to assess this compound’s stability under physiological conditions, and what analytical techniques are optimal for quantifying degradation products?

  • Methodological Answer : Conduct stability tests using simulated physiological buffers (e.g., PBS at pH 7.4, 37°C). Employ HPLC-UV or LC-MS for quantification, with calibration curves for this compound and suspected metabolites. Monitor degradation kinetics over time (e.g., 0–48 hours) and use Arrhenius plots to predict shelf-life. Include mass spectrometry to identify breakdown products and validate purity thresholds (>95%) .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo studies on this compound’s bioavailability be systematically addressed?

  • Methodological Answer : Perform comparative pharmacokinetic studies using isotopic labeling (e.g., ¹³C-Acetylcarnosine) to track absorption in both models. In vitro, use Caco-2 cell monolayers to simulate intestinal permeability; in vivo, employ rodent models with plasma/tissue sampling via microdialysis. Analyze discrepancies using compartmental modeling (e.g., NONMEM) to account for metabolic differences. Cross-validate with human biopsy data if available .

Q. What strategies are effective for isolating this compound’s direct molecular interactions from synergistic effects with endogenous antioxidants like glutathione?

  • Methodological Answer : Use knockout models (e.g., GST-deficient cells or GSH-depleted via BSO treatment) to isolate this compound’s effects. Combine with siRNA targeting antioxidant pathways. Employ ITC (Isothermal Titration Calorimetry) or SPR (Surface Plasmon Resonance) to quantify binding affinities to target proteins. Validate specificity via competitive assays with excess ligands .

Q. How can researchers optimize chromatographic conditions to resolve this compound from structurally similar carnosine derivatives in complex biological matrices?

  • Methodological Answer : Optimize HPLC parameters:
ColumnMobile PhaseFlow RateDetection
C18 Reverse Phase0.1% TFA in H₂O:MeOH (95:5)1.0 mL/minUV 210 nm
Validate separation via spiked recovery experiments in plasma/urine. Use tandem MS (MRM mode) for specificity. Adjust gradient elution to resolve carnosine, homocarnosine, and this compound .

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound’s neuroprotective studies with small sample sizes?

  • Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Use Bayesian hierarchical models to handle limited data, incorporating prior in vitro findings. For dose-response curves, fit sigmoidal models (Hill equation) with bootstrap resampling to estimate EC₅₀ confidence intervals. Report effect sizes (Cohen’s d) to contextualize significance .

Methodological and Literature Synthesis

Q. How should systematic reviews integrate heterogeneous data on this compound’s efficacy across different disease models (e.g., cataracts vs. neurodegenerative disorders)?

  • Methodological Answer : Follow PRISMA guidelines for literature screening. Use PICOS criteria to exclude non-comparable studies. Perform meta-analysis using random-effects models to account for variability in models (e.g., STATA or RevMan). Subgroup analyses by disease type, dosage, and outcome measures (e.g., lens opacity vs. cognitive tests). Assess publication bias via funnel plots and Egger’s regression .

Q. What in silico tools are recommended for predicting this compound’s off-target interactions in multi-omics datasets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against human proteome databases (PDB, UniProt). Combine with cheminformatics (SwissTargetPrediction) to prioritize high-probability targets. Validate predictions via transcriptomics (RNA-seq) or proteomics (SILAC) in treated vs. untreated cells. Cross-reference with STRING-DB for pathway enrichment analysis .

Experimental Design and Validation

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis when replicating preclinical studies?

  • Methodological Answer : Standardize synthesis protocols (e.g., solid-phase peptide synthesis with Fmoc protection). Characterize batches via NMR (¹H/¹³C) and HRMS. Use QC criteria: ≥98% purity, endotoxin levels <0.1 EU/mg. Include batch numbers in metadata and perform stability-indicating assays before each experiment .

Q. What criteria should guide the selection of animal models for studying this compound’s pharmacokinetics in age-related disorders?

  • Methodological Answer :
    Prioritize models with compromised antioxidant systems (e.g., senescence-accelerated mice or ApoE⁻/⁻ for atherosclerosis). Use aged cohorts (≥18 months for rodents) and validate baseline oxidative markers (e.g., 8-OHdG, MDA). Employ crossover designs to minimize inter-individual variability. Justify species selection based on metabolic homology (e.g., CYP450 isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.